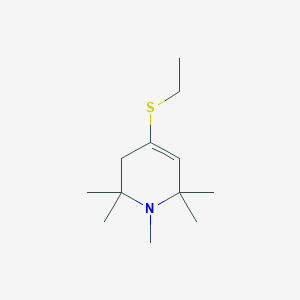
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is an organic compound with the molecular formula C12H23NS It is a derivative of pyridine, characterized by the presence of an ethylsulfanyl group and multiple methyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidone with ethylthiol under specific conditions. The process includes:
Starting Material: 2,2,6,6-tetramethylpiperidone.
Reagent: Ethylthiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the ethylsulfanyl group.
Substitution: The methyl groups and the ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds .
Mécanisme D'action
The mechanism of action of 4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and the pyridine ring play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Ethylsulfanyl)-1,2,2,6,6-pentamethyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar structural features.
1,2,2,6,6-pentamethyl-4-piperidone: Another related compound used in similar applications .
Uniqueness
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine is unique due to its specific combination of functional groups and its ability to undergo various chemical reactions. Its structural features provide distinct advantages in certain applications, such as increased stability or specific reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C12H23NS |
|---|---|
Poids moléculaire |
213.38 g/mol |
Nom IUPAC |
4-ethylsulfanyl-1,2,2,6,6-pentamethyl-3H-pyridine |
InChI |
InChI=1S/C12H23NS/c1-7-14-10-8-11(2,3)13(6)12(4,5)9-10/h8H,7,9H2,1-6H3 |
Clé InChI |
CVYFGOPLSPXIEM-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(N(C(C1)(C)C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



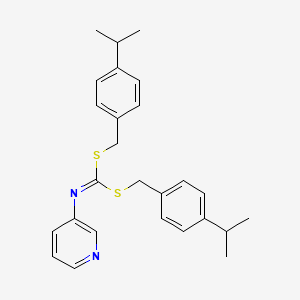
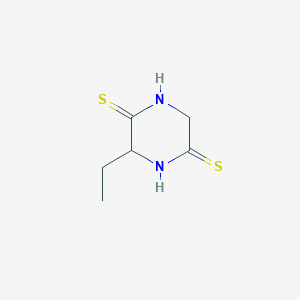
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)

![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
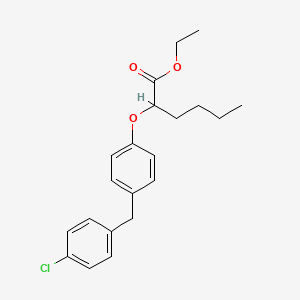
![4,6,6-Trimethyl-5-[(E)-1-oxo-2-butenyl]-2,4-cyclohexadien-1-one](/img/structure/B13802989.png)
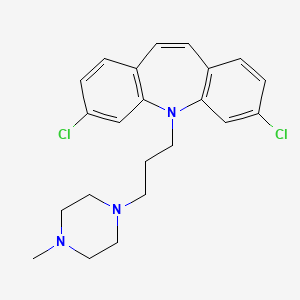

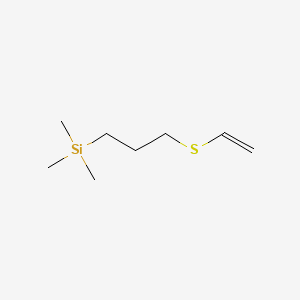

![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
